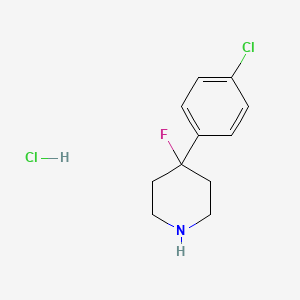

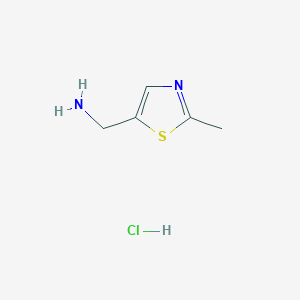

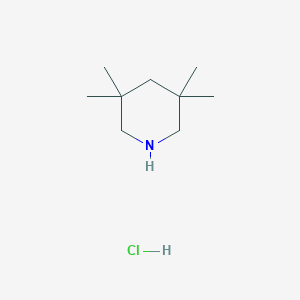

![molecular formula C8H7ClN2O2 B1428567 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride CAS No. 860363-17-3](/img/structure/B1428567.png)

1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride

Descripción general

Descripción

1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2 . It’s a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[3,2-b]pyridine derivatives has been reported in scientific literature . The process involves various chemical reactions, and the exact method can vary depending on the specific derivative being synthesized .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid consists of a pyrrole ring fused to a pyridine ring . The compound has a molecular weight of 162.145 Da and a monoisotopic mass of 162.042923 Da .Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds can undergo chemical reactions with these receptors, although the exact nature of these reactions is not specified in the sources.Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid include a density of 1.5±0.1 g/cm3, a boiling point of 446.8±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 74.3±3.0 kJ/mol and a flash point of 224.0±23.2 °C .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Synthesis of Pyrrolopyridines

The synthesis of various pyrrolopyridine derivatives, including 1H-pyrrolo[2,3-b]pyridines, has been explored through different methods. These synthetic routes often involve reactions with aminopyrroles, dicarbonyl compounds, and acetals (Brodrick & Wibberley, 1975), (Herbert & Wibberley, 1969).

Pyrrolopyridine Analogs of Nalidixic Acid

Pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, have shown antibacterial activity in vitro, indicating their potential as antimicrobial agents (Toja et al., 1986).

Chemical Properties and Reactions

Decarboxylative Couplings

Palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole-2-carboxylic acids have been utilized to synthesize 2-aryl/alkenyl-1-phenylsulfonyl-1H-pyrrolo-[2,3-b]pyridines, highlighting the reactivity of pyrrolopyridine carboxylic acids in organic synthesis (Suresh et al., 2013).

Coordination Polymers

Pyridine-2,6-dicarboxylic acid has been used in forming metal-organic frameworks with nickel(II) nitrate, demonstrating the potential of pyrrolopyridine derivatives in material science for creating complex structures (Ghosh & Bharadwaj, 2005).

Applications in Biochemistry and Pharmacology

ACC1 Inhibitors

Novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been investigated as potent ACC1 inhibitors, useful for research in cancer and fatty acid-related diseases (Mizojiri et al., 2019).

Auxin Physiology

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid has been used as a molecular probe in auxin physiology, emphasizing its role in plant growth and development studies (Antolić, Kojić-Prodić, & Magnus, 2000).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit fibroblast growth factor receptors (fgfr) and janus kinase 3 (jak3) .

Mode of Action

It is suggested that similar compounds interact with their targets by forming hydrogen bonds with the backbone of the target proteins .

Biochemical Pathways

Related compounds have been shown to impact the signaling pathways of various growth factors and cytokines .

Result of Action

Similar compounds have shown potent inhibitory activity against different cancer cell lines .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It has been found that derivatives of 1H-Pyrrolo[3,2-b]pyridine have potent activities against FGFR1, 2, and 3 . This suggests that 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride may interact with these receptors and potentially other proteins or enzymes in the body.

Cellular Effects

This compound may have significant effects on various types of cells and cellular processes. For instance, derivatives of 1H-Pyrrolo[3,2-b]pyridine have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells . These findings suggest that this compound could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given the observed effects of related compounds on FGFR1, 2, and 3, it is possible that this compound exerts its effects at the molecular level through binding interactions with these receptors . This could result in the inhibition or activation of these enzymes and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that related compounds can have significant effects on cell proliferation and apoptosis over time

Propiedades

IUPAC Name |

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)5-4-10-6-2-1-3-9-7(5)6;/h1-4,10H,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTTVLODUOHKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2)C(=O)O)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736695 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860363-17-3 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

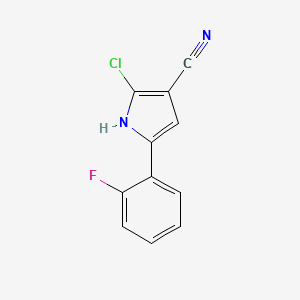

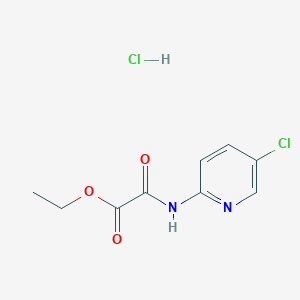

![Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1428499.png)

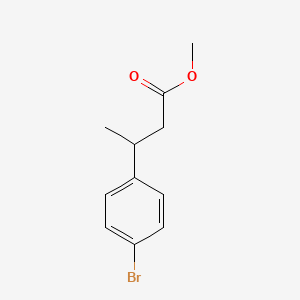

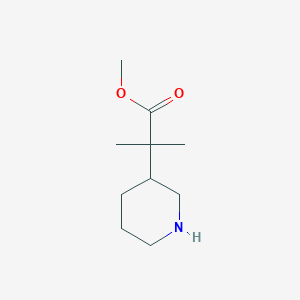

![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)

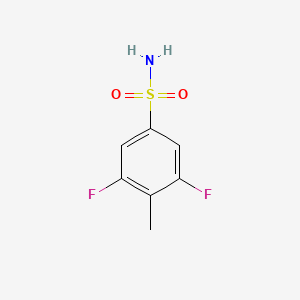

![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline](/img/structure/B1428504.png)